(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime
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Overview
Description
(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime is a complex organic compound characterized by the presence of bromine, chlorine, and cyclopropyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime typically involves the reaction of 4-bromobenzaldehyde with 4-chlorophenylcyclopropyl ketone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the oxime formation is facilitated by hydroxylamine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research, but it is known to affect cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(cyclopropyl)methanone: Known for its applications in various chemical processes.
4-Bromophenyl 4-bromobenzoate: Studied for its mechanical properties and intermolecular interactions.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(NZ)-N-[(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO/c17-12-5-1-11(2-6-12)16(19-20)15-9-14(15)10-3-7-13(18)8-4-10/h1-8,14-15,20H,9H2/b19-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGQDHORGPOZSS-KNTRCKAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NO)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/O)/C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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